N-Methyl-2,3-dihydro-1H-inden-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

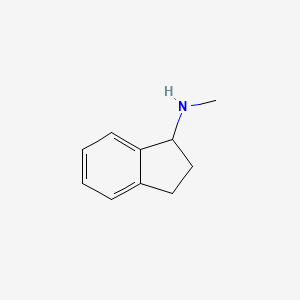

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-2,3-dihydro-1H-inden-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-11-10-7-6-8-4-2-3-5-9(8)10/h2-5,10-11H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIXUYZODYPPNAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC2=CC=CC=C12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20588279 | |

| Record name | N-Methyl-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2084-72-2 | |

| Record name | N-Methyl-2,3-dihydro-1H-inden-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20588279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-methyl-2,3-dihydro-1H-inden-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Properties of N-Methyl-2,3-dihydro-1H-inden-1-amine

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of N-Methyl-2,3-dihydro-1H-inden-1-amine, a significant molecule within the aminoindane class of compounds. The aminoindane scaffold is a cornerstone in medicinal chemistry, notably for its role in the development of monoamine oxidase (MAO) inhibitors. This document will delve into the synthetic pathways, with a focus on reductive amination, and elucidate the physicochemical and pharmacological properties of the title compound. The insights provided herein are grounded in established chemical principles and supported by authoritative references to guide researchers in their exploration of this and related molecules.

Introduction and Significance

This compound, with the Chemical Abstracts Service (CAS) registry number 2084-72-2, belongs to the family of aminoindanes, which are bicyclic compounds featuring a benzene ring fused to a cyclopentane ring bearing an amine substituent.[1] The strategic importance of this structural motif is underscored by its presence in a variety of biologically active molecules. Notably, derivatives of 2,3-dihydro-1H-inden-1-amine have been extensively investigated as potent and selective inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the neurochemistry of Parkinson's disease.[2][3] The N-methylation of the primary amine at the 1-position of the indane ring can significantly modulate the pharmacological profile, including potency, selectivity, and metabolic stability. This guide aims to provide a detailed examination of the synthesis and properties of this compound, offering a foundational resource for its application in research and drug discovery.

Strategic Synthesis: Reductive Amination as the Keystone

The most direct and widely employed method for the synthesis of this compound is the reductive amination of 2,3-dihydro-1H-inden-1-one (1-indanone) with methylamine.[4][5] This versatile reaction proceeds in a one-pot fashion, combining the carbonyl compound and the amine with a suitable reducing agent. The reaction is predicated on the initial formation of an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.

Causality Behind Experimental Choices

The choice of reagents and reaction conditions is paramount to achieving a high yield and purity of the target secondary amine, while minimizing the formation of byproducts.

-

The Carbonyl Precursor: 1-Indanone is the logical starting material, providing the requisite carbon skeleton. Its commercial availability and reactivity make it an ideal precursor.

-

The Amine Source: Methylamine can be introduced as a solution in a suitable solvent (e.g., methanol or THF) or as its hydrochloride salt, with the latter requiring the addition of a base to liberate the free amine.

-

The Reducing Agent: The selection of the reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and high selectivity for the iminium ion over the starting ketone.[5] This selectivity minimizes the reduction of 1-indanone to 1-indanol, a common side reaction with less selective reducing agents like sodium borohydride (NaBH₄). The use of NaBH(OAc)₃ also allows the reaction to be performed in a single step, as it is stable in the presence of the amine and ketone.

-

The Solvent: Anhydrous, non-protic solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) are typically preferred to prevent the hydrolysis of the reducing agent and to facilitate the formation of the imine intermediate.

Experimental Workflow: A Self-Validating System

The following protocol represents a robust and reproducible method for the synthesis of this compound.

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 1-indanone (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of methylamine (1.5-2.0 eq) in a suitable solvent at 0°C.

-

Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature at 0°C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford this compound.

Physicochemical and Spectroscopic Properties

Table of Predicted and Known Properties:

| Property | Predicted/Known Value | Reference/Basis |

| Molecular Formula | C₁₀H₁₃N | [1] |

| Molecular Weight | 147.22 g/mol | [1] |

| Appearance | Colorless to pale yellow oil or low melting solid | General property of secondary amines |

| Boiling Point | Higher than corresponding alkanes, lower than alcohols | [6][7] |

| Solubility | Soluble in common organic solvents (DCM, MeOH, etc.) | General property of amines |

| ¹H NMR | Aromatic protons (δ 7.1-7.3), benzylic proton (δ ~4.0), aliphatic protons (δ 1.8-3.0), N-methyl protons (δ ~2.4) | [8][9] |

| ¹³C NMR | Aromatic carbons (δ 120-145), benzylic carbon (δ ~60-65), aliphatic carbons (δ 25-40), N-methyl carbon (δ ~30-35) | [8][9] |

| IR Spectroscopy | N-H stretch (secondary amine, ~3300-3500 cm⁻¹), C-H stretches (aromatic and aliphatic), C=C stretch (aromatic) | [8][9] |

| Mass Spectrometry | Molecular ion peak (m/z = 147), fragmentation pattern consistent with the indane structure | [10] |

Pharmacological Profile: A Focus on Monoamine Oxidase Inhibition

The aminoindane scaffold is a well-established pharmacophore for MAO inhibitors. Rasagiline, an N-propargyl-1-aminoindan, is a potent, selective, and irreversible MAO-B inhibitor used in the treatment of Parkinson's disease. The introduction of an N-methyl group in place of the N-propargyl group is expected to alter the inhibitory profile.

Diagram of Potential Pharmacological Interactions:

Caption: Potential interactions of this compound with MAOs.

While specific binding affinities and IC₅₀ values for this compound are not extensively reported, it is reasonable to hypothesize that it will exhibit inhibitory activity against MAO-A and/or MAO-B. The selectivity for MAO-B over MAO-A is a key determinant of the therapeutic potential and side-effect profile of such inhibitors. Further research is warranted to fully characterize the pharmacological activity of this compound.

Conclusion and Future Directions

This compound is a synthetically accessible compound with significant potential for further investigation in the field of medicinal chemistry. The reductive amination of 1-indanone provides a reliable and scalable route to this molecule. Its structural similarity to known MAO inhibitors suggests that it may possess interesting pharmacological properties. Future research should focus on the detailed characterization of its physicochemical and spectroscopic properties, as well as a thorough evaluation of its biological activity, including its potency and selectivity as a monoamine oxidase inhibitor. Such studies will further elucidate the structure-activity relationships within the aminoindane class and could pave the way for the development of novel therapeutic agents.

References

- 1. This compound - Protheragen [protheragen.ai]

- 2. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine [mdpi.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. 26.2 Amines – Physical Properties – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. 1-Methyl-2,3-dihydro-1H-indole | C9H11N | CID 55830 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Chemical Structure and Synthesis of N-Methyl-2,3-dihydro-1H-inden-1-amine

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,3-dihydro-1H-indene (indane) scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, bicyclic framework, which fuses a benzene ring to a cyclopentane ring, provides a well-defined three-dimensional orientation for pendant functional groups, making it an attractive template for drug design. A notable example is Rasagiline, an N-propargyl derivative of (R)-2,3-dihydro-1H-inden-1-amine, which is a potent, selective, and irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.[1]

This technical guide provides an in-depth examination of a specific derivative, N-Methyl-2,3-dihydro-1H-inden-1-amine . The focus of this document is to delineate its chemical structure, physicochemical properties, robust synthetic methodologies, and analytical characterization. Crucially, this guide will distinguish this compound from its more widely discussed constitutional isomer, N-Methyl-2,3-dihydro-1H-inden-2-amine (also known as NM-2-AI), a compound with a distinct pharmacological profile.[2] This document serves as a comprehensive resource for researchers exploring structure-activity relationships (SAR) within this class of compounds or requiring a reliable reference for its synthesis and analysis.

Section 1: Molecular Identification and Physicochemical Properties

Accurate identification is paramount for any research chemical. This section details the fundamental identifiers and predicted properties of this compound.

Nomenclature and Structural Identifiers

The systematic naming and various database identifiers are crucial for unambiguous communication and literature searches. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 2084-72-2 | [3] |

| Molecular Formula | C₁₀H₁₃N | [3] |

| Molecular Weight | 147.22 g/mol | [3] |

| Canonical SMILES | CNC1CCC2=CC=CC=C21 | N/A |

| InChI | InChI=1S/C10H13N/c1-11-10-7-5-8-3-2-4-6-9(8)10/h2-4,6,10,11H,5,7H2,1H3 | N/A |

| InChIKey | JZKIBXVAGFGMCQ-UHFFFAOYSA-N | N/A |

Chemical Structure and Stereochemistry

The structure consists of an indane core with a methylamino group attached to the C1 position of the cyclopentane ring. This substitution at C1 creates a chiral center, meaning the molecule exists as a pair of enantiomers: (R)-N-Methyl-2,3-dihydro-1H-inden-1-amine and (S)-N-Methyl-2,3-dihydro-1H-inden-1-amine.

The biological activity of such chiral amines is often enantiomer-specific. For instance, the therapeutic activity of Rasagiline resides almost exclusively in the (R)-enantiomer. Therefore, any research into the biological effects of this compound must consider its stereochemistry, and chiral synthesis or separation is often a critical experimental step.

Section 2: Synthesis and Derivatization

A robust and reproducible synthetic route is essential for obtaining high-purity material for research. The most logical and field-proven approach involves a two-step sequence: the formation of the primary amine precursor, 2,3-dihydro-1H-inden-1-amine, followed by selective N-methylation.

Rationale for Synthetic Strategy

The synthesis begins with a commercially available starting material, 1-indanone. Conversion to an oxime followed by reduction is a classic and effective method for producing the 1-aminoindane core.[4] Subsequent N-methylation via reductive amination with formaldehyde is a high-yielding and clean reaction that avoids over-alkylation, making it superior to direct alkylation with methyl halides.

Synthetic Workflow Visualization

The overall transformation from a common starting material is depicted below.

Experimental Protocol: Synthesis of the Precursor (2,3-dihydro-1H-inden-1-amine)

This protocol is adapted from established methods for the reduction of indanone oximes.[4]

-

Oxime Formation:

-

To a solution of 1-indanone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.5 eq).

-

Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield 1-indanone oxime, which can often be used in the next step without further purification.

-

-

Oxime Reduction:

-

Causality: The reduction of the oxime to a primary amine is a critical step. While catalytic hydrogenation is an option, a metal-based reduction under alkaline conditions, such as with a Nickel-Aluminum alloy (Raney Nickel precursor) in aqueous NaOH, is effective and avoids high-pressure equipment.[4]

-

Prepare an aqueous solution of sodium hydroxide (e.g., 10% w/v).

-

Add the 1-indanone oxime (1.0 eq) to the cooled NaOH solution with vigorous stirring.

-

Portion-wise, add Nickel-Aluminum alloy (approx. 2.0-3.0 eq) to the mixture. The reaction is exothermic; maintain the temperature below 40°C using an ice bath.

-

After the addition is complete, allow the reaction to stir at room temperature for 12-24 hours.

-

Filter the reaction mixture through a pad of celite to remove the metal salts.

-

Extract the aqueous filtrate with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2,3-dihydro-1H-inden-1-amine. Purification can be achieved by vacuum distillation or crystallization of a salt (e.g., hydrochloride).

-

Experimental Protocol: N-Methylation via Reductive Amination

-

Reaction Setup:

-

Dissolve 2,3-dihydro-1H-inden-1-amine (1.0 eq) in methanol.

-

Add aqueous formaldehyde (37% solution, 1.1 eq).

-

Trustworthiness: The key to a self-validating protocol is control. The pH of the solution is adjusted to ~6 by adding acetic acid. This protonates the imine intermediate, accelerating the reduction by the hydride reagent while keeping the starting amine sufficiently nucleophilic to react with formaldehyde.

-

Stir the mixture at room temperature for 1 hour to allow for the formation of the intermediate imine/iminium ion.

-

-

Reduction:

-

Cool the solution in an ice bath.

-

Add sodium cyanoborohydride (NaBH₃CN, 1.2 eq) portion-wise. NaBH₃CN is chosen for its selectivity in reducing iminiums in the presence of carbonyls (the excess formaldehyde).

-

Allow the reaction to warm to room temperature and stir overnight.

-

-

Workup and Purification:

-

Quench the reaction by adding 1M HCl until gas evolution ceases.

-

Make the solution basic (pH > 10) by adding 2M NaOH.

-

Extract the product with ethyl acetate or dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude this compound.

-

Purify the product via column chromatography on silica gel or by vacuum distillation.

-

Section 3: Structural Elucidation and Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step in chemical research. A combination of spectroscopic and chromatographic techniques is required for full characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly informative. Key signals would include:

-

A multiplet in the aromatic region (δ ~7.1-7.3 ppm) corresponding to the 4 protons on the benzene ring.

-

A triplet or quartet at the benzylic C1 position (δ ~4.0-4.5 ppm) corresponding to the proton attached to the carbon bearing the nitrogen.

-

Multiplets in the aliphatic region (δ ~1.8-3.0 ppm) for the 4 protons on C2 and C3.

-

A sharp singlet (δ ~2.4 ppm) corresponding to the 3 protons of the N-methyl group.

-

A broad singlet for the N-H proton, which may be exchangeable with D₂O.

-

-

¹³C NMR: The carbon spectrum would confirm the presence of 10 distinct carbon signals (unless there is accidental equivalence):

-

4 signals in the aromatic region (~120-145 ppm).

-

1 signal for the C1 carbon bonded to nitrogen (~60-70 ppm).

-

2 signals for the aliphatic C2 and C3 carbons (~25-40 ppm).

-

1 signal for the N-methyl carbon (~30-35 ppm).

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and can provide structural information through fragmentation patterns.

-

Expected Molecular Ion: For the free base, an [M]⁺ peak would be observed at m/z = 147.22. High-resolution mass spectrometry (HRMS) would confirm the elemental composition C₁₀H₁₃N.[3]

-

Key Fragmentation: A likely major fragmentation pathway would be the loss of the methylamino group or related fragments, as well as the characteristic fragmentation of the indane ring system.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the key functional groups present in the molecule.

-

N-H Stretch: A moderate absorption band around 3300-3400 cm⁻¹ is characteristic of a secondary amine N-H bond.

-

C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches will be just below 3000 cm⁻¹.

-

Aromatic C=C Bends: Sharp peaks in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.

Chromatographic Purity Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of a synthesized compound.

-

Methodology: A reverse-phase C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile (or methanol), often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, is employed.

-

Detection: A UV detector set to a wavelength where the benzene ring absorbs (e.g., 254 nm or 265 nm) is suitable.

-

Purity Assessment: The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. A purity of >98% is typically desired for biological testing.

Section 4: Relevance in Medicinal Chemistry and Drug Development

While this compound is not an approved drug itself, its structural features make it a compound of significant interest to drug development professionals.

Structural Relationship to MAO-B Inhibitors

The primary value of this compound lies in its structural relationship to Rasagiline (N-propargyl-1-aminoindane). Both molecules share the same core 1-aminoindane pharmacophore. Substituting the N-propargyl group of Rasagiline with an N-methyl group allows researchers to probe the specific SAR requirements of the MAO-B active site. Such studies help to determine the importance of the acetylene moiety for irreversible binding and overall inhibitory potency.[1]

Critical Distinction from N-Methyl-2-aminoindane (NM-2-AI)

It is imperative to distinguish the title compound (a 1-amine) from its isomer, N-Methyl-2-aminoindane (NM-2-AI, a 2-amine). While structurally similar, the position of the amine group dramatically alters the pharmacology. NM-2-AI is a rigid analogue of methamphetamine and acts as a selective norepinephrine releasing agent, classifying it as a central nervous system stimulant.[2] In contrast, the 1-aminoindane scaffold is associated with MAO-B inhibition. This isomeric distinction is a critical consideration in both synthesis and biological evaluation to avoid misinterpretation of results.

Conclusion

This compound is a valuable research chemical whose significance is derived from its chiral nature and its structural relationship to the potent MAO-B inhibitor, Rasagiline. This guide has provided a comprehensive technical framework covering its molecular identity, stereochemistry, detailed synthetic protocols, and modern analytical characterization methods. By understanding the causality behind the experimental choices and adhering to rigorous analytical validation, researchers can confidently synthesize and utilize this compound in SAR studies aimed at developing novel therapeutics for neurodegenerative diseases. The clear distinction from its stimulant isomer, NM-2-AI, further underscores the precision required in this field of research.

References

- 1. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NM-2-AI - Wikipedia [en.wikipedia.org]

- 3. This compound - Protheragen [protheragen.ai]

- 4. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]

A Comprehensive Technical Guide on the Physical and Chemical Properties of N-Methyl-2,3-dihydro-1H-inden-1-amine

Introduction: N-Methyl-2,3-dihydro-1H-inden-1-amine, a notable member of the 2-aminoindane family, serves as a critical structural motif in medicinal chemistry and pharmacological research. As a rigid analog of methamphetamine, its unique conformation provides a valuable scaffold for designing and synthesizing novel therapeutic agents. This guide offers an in-depth exploration of its fundamental physical, chemical, and spectroscopic properties, providing essential data and procedural insights for researchers, scientists, and drug development professionals. The compound's relationship to potent monoamine oxidase (MAO) inhibitors like rasagiline underscores its significance in the development of treatments for neurodegenerative diseases such as Parkinson's disease.[1]

Section 1: Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise identity. This compound is systematically named based on the IUPAC nomenclature rules, reflecting its core indane structure with a methylamino substituent at the first position of the saturated five-membered ring.

| Identifier | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | N-methyl-1-aminoindan | [2] |

| CAS Number | 2084-72-2 | [2] |

| Molecular Formula | C₁₀H₁₃N | [2] |

| Molecular Weight | 147.22 g/mol | [2] |

| Canonical SMILES | CNC1CCC2=CC=CC=C21 | [3] |

The structure features a bicyclic system where a benzene ring is fused to a cyclopentane ring. The stereocenter at the C1 position introduces the possibility of enantiomers, a critical consideration in pharmacological applications where stereoisomerism often dictates biological activity.

Caption: Molecular structure highlighting key functional groups.

Section 2: Physicochemical Properties

The physical properties of a compound govern its behavior in various environments, influencing its solubility, absorption, and distribution—key parameters in drug development. While extensive experimental data for the free base is not widely published, data for related hydrochloride salts provides valuable insights.

| Property | Value/Description | Notes |

| Melting Point | 232-234°C (for (R)-enantiomer HCl salt) | The melting point of the free base is expected to be lower. Data for the specific hydrochloride salt of the related (R)-2,3-Dihydro-1H-inden-1-amine is provided for reference.[4] |

| Solubility | Soluble in DMSO (Slightly), Methanol (Sparingly) (for HCl salt) | The free base is expected to have higher solubility in nonpolar organic solvents.[4] |

| pKa | Not experimentally reported; estimated to be ~9.5-10.5 | Based on typical secondary alkylamines. This value indicates that at physiological pH (7.4), the compound will be predominantly in its protonated, cationic form. |

| Appearance | White to Off-White Solid (for related HCl salts) | This is a common appearance for amine salts.[4] |

Section 3: Spectroscopic Profile

Spectroscopic analysis is indispensable for structural elucidation and purity assessment. The unique structural features of this compound give rise to a predictable and distinct spectroscopic profile.

| Technique | Expected Signature Features |

| ¹H NMR | ~7.1-7.3 ppm (m, 4H): Aromatic protons of the indane core.~4.0-4.5 ppm (m, 1H): Proton on the carbon adjacent to the nitrogen (C1-H).~2.9-3.1 ppm & ~1.8-2.0 ppm (m, 2H each): Diastereotopic protons of the two CH₂ groups in the five-membered ring.~2.4 ppm (s, 3H): Sharp singlet for the N-methyl protons.[5][6]Variable (broad s, 1H): N-H proton, which is D₂O exchangeable.[5][6] |

| ¹³C NMR | ~140-145 ppm: Quaternary aromatic carbons.~124-128 ppm: Tertiary aromatic carbons.~60-65 ppm: C1 carbon attached to the nitrogen.~30-40 ppm: Aliphatic CH₂ carbons and the N-methyl carbon. Carbons adjacent to the amine are deshielded.[6] |

| IR Spectroscopy | 3300-3350 cm⁻¹ (sharp, weak-medium): A single N-H stretching band, characteristic of a secondary amine.[5][7]~3000-3100 cm⁻¹: Aromatic C-H stretch.~2800-3000 cm⁻¹: Aliphatic C-H stretch.~1450-1600 cm⁻¹: Aromatic C=C stretching bands.~1020-1250 cm⁻¹: C-N stretching vibration.[7] |

| Mass Spectrometry | Molecular Ion (M⁺): m/z = 147. Consistent with the nitrogen rule, the odd molecular weight indicates the presence of an odd number of nitrogen atoms.[8]Base Peak: Likely m/z = 132 via alpha-cleavage (loss of a methyl radical), or m/z = 44 from the [CH₃-NH=CH₂]⁺ fragment. |

Section 4: Chemical Reactivity and Synthetic Context

Basicity and Salt Formation: The lone pair of electrons on the nitrogen atom imparts basic properties to the molecule. It readily reacts with both inorganic and organic acids to form stable, crystalline salts, such as the hydrochloride or mesylate salts. This property is crucial for purification and formulation, as salts often exhibit improved stability and aqueous solubility compared to the free base.[9]

Synthetic Pathways: this compound is typically synthesized from 1-indanone. A common and efficient laboratory-scale method is reductive amination. This process involves the condensation of 1-indanone with methylamine to form an intermediate imine (or enamine), which is then reduced in situ to the final secondary amine product.

Protocol: Reductive Amination of 1-Indanone

-

Reaction Setup: In a round-bottom flask, dissolve 1-indanone (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

-

Imine Formation: Add a solution of methylamine (1.1-1.5 eq, e.g., 40% in water or 2M in THF) to the flask. Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The reaction can be facilitated by the addition of a mild acid catalyst like acetic acid.

-

Reduction: Cool the reaction mixture in an ice bath. Cautiously add a reducing agent such as sodium borohydride (NaBH₄, 1.5-2.0 eq) or sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise. The choice of reducing agent is critical; NaBH(OAc)₃ is milder and more selective, often leading to cleaner reactions.

-

Workup: After the reaction is complete (monitored by TLC or LC-MS), quench the excess reducing agent by slowly adding water or 1M HCl. Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or by forming a salt, recrystallizing it, and then liberating the free base.

Caption: General synthetic workflow via reductive amination.

Section 5: Safety and Handling

As a research chemical and a pharmacologically active scaffold, proper handling of this compound is paramount. The following information is synthesized from available safety data sheets (SDS) for this compound and structurally related amines.

-

GHS Hazard Statements:

-

Precautionary Measures:

-

P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink, or smoke when using this product.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

-

Storage and Handling:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep locked up or in an area accessible only to qualified or authorized persons.

-

Handle under an inert atmosphere if the compound is sensitive to air or moisture.

-

Conclusion

This compound is a compound of significant interest due to its structural relationship to known psychoactive and therapeutic agents. Its well-defined chemical structure gives rise to predictable physicochemical and spectroscopic properties, which have been outlined in this guide. A thorough understanding of its basicity, reactivity, and safety profile is essential for its effective and safe use in a research and development setting. The synthetic accessibility and the potential for chiral resolution make it a versatile building block for exploring structure-activity relationships in the pursuit of novel central nervous system agents.

References

- 1. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Protheragen [protheragen.ai]

- 3. 90874-50-3|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 4. (R)-2,3-Dihydro-1H-inden-1-amine hydrochloride CAS#: 10305-73-4 [amp.chemicalbook.com]

- 5. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. fiveable.me [fiveable.me]

- 9. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]

- 10. chemical-label.com [chemical-label.com]

An In-depth Technical Guide to N-Methyl-2,3-dihydro-1H-inden-1-amine and Its Isomer

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Isomeric Landscape of N-Methylated Aminoindanes

The indane scaffold, a bicyclic hydrocarbon consisting of a fused benzene and cyclopentane ring, is a privileged structure in medicinal chemistry. Its rigid framework allows for the precise orientation of pharmacophoric groups, making it a valuable template for designing compounds that target the central nervous system. Within this class, N-methylated aminoindanes have garnered significant interest. This guide provides a comprehensive technical overview of N-Methyl-2,3-dihydro-1H-inden-1-amine, a key chiral intermediate in the synthesis of selective monoamine oxidase B (MAO-B) inhibitors.

A critical point of clarification for researchers is the distinction between this compound and its constitutional isomer, N-Methyl-2,3-dihydro-1H-inden-2-amine. While structurally similar, the position of the methylamino group profoundly influences their chemical properties, synthesis, and pharmacological profiles. This guide will address both isomers, with a primary focus on the 1-aminoindan derivative as a crucial building block in pharmaceutical development, while also providing a detailed analysis of the more widely studied 2-aminoindan isomer, known in recreational drug markets as NM-2-AI.

Part 1: this compound: A Chiral Synthon for Neurotherapeutics

This compound is a chiral secondary amine that serves as a critical intermediate in the synthesis of several pharmacologically active compounds, most notably Rasagiline, a potent, irreversible inhibitor of MAO-B used in the treatment of Parkinson's disease.[1][2] Its utility stems from the stereocenter at the 1-position of the indane ring, which allows for stereospecific interactions with biological targets.

Chemical Identification and Properties

A clear identification of this compound is crucial to avoid confusion with its isomer.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 2084-72-2 | [3] |

| Hydrochloride CAS | 90874-50-3 | [4][5] |

| Molecular Formula | C₁₀H₁₃N | [3] |

| Molecular Weight | 147.22 g/mol | [3] |

| SMILES | CNC1CCC2=CC=CC=C12 | [5] |

Synthesis and Stereoselective Resolution

The synthesis of this compound is often geared towards obtaining a specific enantiomer, typically the (R)-enantiomer for the synthesis of Rasagiline.[1] A common synthetic approach involves the reductive amination of 1-indanone.

Synthetic Workflow: Reductive Amination of 1-Indanone

Caption: Synthetic and resolution workflow for this compound.

Detailed Protocol: Synthesis and Resolution

-

Condensation: 1-Indanone is reacted with methylamine in a suitable solvent (e.g., ethanol or methanol) to form the corresponding N-methyl-1-indanimine. This reaction is typically carried out under conditions that favor imine formation, such as refluxing with removal of water.

-

Reduction: The intermediate imine is then reduced to the secondary amine. Common reducing agents for this step include sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂ over a palladium-on-carbon catalyst). This yields the racemic mixture of this compound.

-

Chiral Resolution: The resolution of the racemic amine is a critical step. A chiral acid, such as L-tartaric acid, is added to the racemic mixture to form diastereomeric salts.[6]

-

Fractional Crystallization: The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. The less soluble salt (e.g., the (R)-amine-(L)-tartrate salt) will precipitate out of the solution first.

-

Basification: The desired diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to liberate the free enantiomerically pure amine.

Analytical Characterization

The characterization of this compound and the determination of its enantiomeric purity are essential for its use in pharmaceutical synthesis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the synthesized compound.[7][8][9] The proton NMR spectrum will show characteristic signals for the methyl group, the methine proton at the 1-position, the methylene protons of the cyclopentane ring, and the aromatic protons.

-

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[7]

-

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of the resolved amine. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[10][11][12][13]

-

Gas Chromatography (GC): Chiral GC can also be used for the enantioseparation of aminoindanes.[10]

Applications in Drug Development

The primary application of (R)-N-Methyl-2,3-dihydro-1H-inden-1-amine is as a precursor to Rasagiline and other selective MAO-B inhibitors.[1][14][15] MAO-B is an enzyme responsible for the degradation of dopamine in the brain, and its inhibition can increase dopamine levels, which is beneficial in the treatment of Parkinson's disease.[16]

Part 2: N-Methyl-2,3-dihydro-1H-inden-2-amine (NM-2-AI): A Psychoactive Research Chemical

In contrast to its 1-aminoindan counterpart, N-Methyl-2,3-dihydro-1H-inden-2-amine, also known as NM-2-AI, has gained prominence as a designer drug and research chemical.[17] It is a rigid analogue of methamphetamine and exhibits stimulant properties.[17]

Chemical Identification and Properties

| Identifier | Value | Source |

| IUPAC Name | N-Methyl-2,3-dihydro-1H-inden-2-amine | [17] |

| Common Synonyms | NM-2-AI, N-Methyl-2-aminoindane, NM2AI | [17] |

| CAS Number | 24445-44-1 | [17] |

| Hydrochloride CAS | 10408-85-2 | [17][18] |

| Molecular Formula | C₁₀H₁₃N | [17] |

| Molecular Weight | 147.221 g/mol | [17] |

| SMILES | CNC1CC2=CC=CC=C12 | [17] |

Pharmacology and Toxicology

NM-2-AI acts as a selective norepinephrine releasing agent and a norepinephrine reuptake inhibitor.[17] It has also been shown to have affinity for the TAAR1 receptor and several serotonin receptors (5-HT₁A and 5-HT₂A).[17] Unlike many stimulants, it does not appear to cause significant dopamine or serotonin release at typical concentrations.[17] The hydrochloride salt is a versatile intermediate for the synthesis of more complex molecules.[18]

The toxicological profile of NM-2-AI is not well-established, and it is sold for research purposes only. Its use as a designer drug raises concerns about potential adverse health effects.

Signaling Pathway Overview

Caption: Pharmacological targets of N-Methyl-2,3-dihydro-1H-inden-2-amine (NM-2-AI).

Synthesis

The synthesis of NM-2-AI typically starts from 2-aminoindane, which is then methylated. A common method is reductive amination of 2-indanone with methylamine, analogous to the synthesis of the 1-aminoindan isomer.

Analytical Methods

The analysis of NM-2-AI in forensic and research settings is crucial.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A standard method for the identification of NM-2-AI in seized samples and biological fluids.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and selectivity for the detection and quantification of NM-2-AI and its metabolites.[19]

Conclusion: Two Isomers, Two Worlds

This compound and its 2-aminoindan isomer, NM-2-AI, exemplify how a subtle change in molecular structure can lead to vastly different applications and pharmacological profiles. The 1-aminoindan derivative is a valuable chiral building block in the synthesis of targeted therapeutics for neurodegenerative diseases, where stereochemistry is paramount. In contrast, the 2-aminoindan isomer has emerged as a psychoactive substance with a distinct pharmacological profile centered on the norepinephrine system. For researchers in drug development and related fields, a clear understanding of the synthesis, characterization, and biological activity of these distinct isomers is essential for advancing research and ensuring the safe and effective development of new chemical entities.

References

- 1. mansapublishers.com [mansapublishers.com]

- 2. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]

- 3. This compound - Protheragen [protheragen.ai]

- 4. CAS:90874-50-3, this compound hydrochloride-毕得医药 [bidepharm.com]

- 5. 90874-50-3|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 6. Rasagiline mesylate synthesis - chemicalbook [chemicalbook.com]

- 7. (2,3-Dihydro-1H-indol-5-ylmethyl)amine [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 11. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]

- 14. Design, synthesis and bioevalucation of novel 2,3-dihydro-1H-inden-1-amine derivatives as potent and selective human monoamine oxidase B inhibitors based on rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of novel 2,3-dihydro-1H-inden-1-amine derivatives as selective monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Buy N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine hydrochloride | 1506-18-9 [smolecule.com]

- 17. NM-2-AI - Wikipedia [en.wikipedia.org]

- 18. angenechemical.com [angenechemical.com]

- 19. fda.gov [fda.gov]

The Indane Amine Scaffold: A Journey from Serendipity to Rational Drug Design

An In-depth Technical Guide on the Discovery, History, and Pharmacological Significance of Indane Amine Derivatives

Introduction: The Privileged Indane Core

The indane nucleus, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure provides a constrained conformational framework that allows for precise orientation of functional groups, making it an attractive template for designing molecules with high affinity and selectivity for various biological targets.[1] The introduction of an amine functional group to this scaffold gives rise to the indane amine derivatives, a diverse class of compounds that has yielded a wealth of pharmacologically active agents, from central nervous system (CNS) stimulants to neuroprotective drugs and respiratory medicines.[2][3] This guide will traverse the historical landscape of indane amine derivatives, from their initial explorations to their rational design as highly specific therapeutic agents. We will delve into their synthesis, structure-activity relationships, and the key experimental methodologies that have defined this field of research.

Early Explorations and the Rise of 2-Aminoindanes

The journey into the pharmacology of indane amines gained significant momentum in the latter half of the 20th century, driven by a desire to understand the structure-activity relationships of phenethylamine-based CNS stimulants like amphetamine and MDMA. Researchers hypothesized that by "cyclizing" the flexible ethylamine side chain of these molecules into a rigid ring structure, they could create novel compounds with altered pharmacological profiles. This led to the development of substituted 2-aminoindanes.[3]

One of the most prominent figures in this area is David E. Nichols and his team at Purdue University, who, starting in the 1990s, systematically synthesized and evaluated a series of 2-aminoindane derivatives.[3] Their work was grounded in the principle that these rigid analogs would be valuable tools for probing the intricate interactions between neurotransmitters and their transporters. The parent compound, 2-aminoindane (2-AI), was found to be a potent norepinephrine and dopamine releasing agent, with significantly less activity at the serotonin transporter.[4][5] This profile predicted stimulant effects similar to amphetamine.[5]

Further exploration led to the synthesis of derivatives such as 5,6-methylenedioxy-2-aminoindane (MDAI) and 5-methoxy-2-aminoindane (MEAI).[3][6] Unlike 2-AI, these compounds displayed a marked selectivity for the serotonin transporter (SERT), acting as potent serotonin releasing agents with less impact on dopamine and norepinephrine.[5][7] This shift in selectivity was a pivotal discovery, demonstrating that modifications to the aromatic ring of the indane nucleus could dramatically alter the pharmacological profile, steering it away from a classic stimulant response towards more entactogenic or prosocial effects.[3] These findings also opened avenues for developing potential therapeutics for conditions like alcoholism and psychiatric disorders.[3][6]

Quantitative Comparison of Monoamine Release by 2-Aminoindane Derivatives

The following table summarizes the in vitro potencies (EC50 values) of key 2-aminoindane derivatives for inducing the release of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) from rat brain synaptosomes. Lower values indicate higher potency.

| Compound | DA Release EC50 (nM) | NE Release EC50 (nM) | 5-HT Release EC50 (nM) |

| 2-AI | 439 | 86 | >10,000 |

| MDAI | 1,334 | 117 | 114 |

| MMAI | >10,000 | 3,101 | 31 |

| MEAI | 2,646 | 861 | 134 |

(Data sourced from various pharmacological studies).[4][5]

1-Aminoindane Derivatives: A Paradigm Shift to Neuroprotection

While 2-aminoindanes were making their mark in the realm of CNS stimulants and entactogens, a parallel line of research was uncovering the therapeutic potential of their constitutional isomers, the 1-aminoindane derivatives. This research culminated in the development of one of the most significant drugs in this class: Rasagiline.

Rasagiline, an N-propargyl-1-aminoindane, was discovered to be a potent, selective, and irreversible inhibitor of monoamine oxidase-B (MAO-B). This enzyme is responsible for the degradation of dopamine in the brain, and its inhibition leads to increased dopamine levels, which is beneficial in the treatment of Parkinson's disease.[8] The development of rasagiline highlighted the versatility of the indane amine scaffold; by shifting the position of the amine group and modifying its substituent, a completely different pharmacological profile with significant therapeutic value was achieved. 1-Indanamine itself serves as a crucial intermediate in the synthesis of Rasagiline.[8]

Expanding the Therapeutic Landscape: Beyond Monoamine Transporters

The pharmacological utility of indane amine derivatives extends beyond the modulation of monoamine systems. A notable example is Indacaterol, a long-acting beta-2 adrenergic receptor agonist used in the management of chronic obstructive pulmonary disease (COPD).[9] The complex structure of Indacaterol incorporates a 5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino moiety, demonstrating that the indane amine framework can be effectively utilized to target G-protein coupled receptors.[9]

Furthermore, research has identified indane amine derivatives with high affinity for other receptor systems, such as the serotonin 5-HT7 receptor.[10] Antagonists of this receptor are being investigated for the treatment of various disorders, including depression, anxiety, and cognitive deficits. The discovery of indane amine-based 5-HT7 ligands underscores the ongoing potential for this scaffold in developing novel therapeutics.[10]

Synthesis and Methodologies: From Bench to Biological Assay

The synthesis of indane amine derivatives often begins with a corresponding indanone. A common and versatile method for introducing the amine functionality is through reductive amination.

Experimental Protocol: Synthesis of N-Methyl-2-aminoindane (NM-2-AI) via Reductive Amination

This protocol describes a general procedure for the synthesis of a secondary amine from an indanone.

-

Reaction Setup: In a round-bottom flask, dissolve 2-indanone (1.0 eq) in a suitable solvent such as methanol or 1,2-dichloroethane.

-

Amine Addition: Add a solution of methylamine (1.5-2.0 eq) in the same solvent to the flask.

-

Formation of Imine/Enamine: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine or enamine.

-

Reduction: Cool the reaction mixture in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH4) or sodium triacetoxyborohydride (STAB) (1.5 eq), portion-wise to control the reaction temperature.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Quench the reaction by the slow addition of water. Adjust the pH to basic (pH > 10) with an aqueous solution of sodium hydroxide (NaOH).

-

Extraction: Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure N-methyl-2-aminoindane.

Experimental Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay

This assay is crucial for determining the potency of indane amine derivatives at inhibiting the reuptake of neurotransmitters.

-

Cell Culture: Culture human embryonic kidney 293 (HEK293) cells that are stably transfected to express the human serotonin transporter (SERT), dopamine transporter (DAT), or norepinephrine transporter (NET).

-

Preparation of Assay Plates: Seed the cells in 96-well plates and allow them to adhere overnight.

-

Compound Addition: Prepare serial dilutions of the test indane amine derivatives in a suitable buffer. Add the compounds to the cells and pre-incubate for 10-20 minutes at room temperature.

-

Initiation of Uptake: Initiate neurotransmitter uptake by adding a mixture containing a radiolabeled substrate (e.g., [3H]5-HT for SERT, [3H]DA for DAT, or [3H]NE for NET) and a non-labeled substrate.

-

Incubation: Incubate the plates for a short period (e.g., 5-15 minutes) at 37°C to allow for transporter-mediated uptake.

-

Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold buffer to remove the extracellular radiolabeled substrate.

-

Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific uptake (IC50 value) by non-linear regression analysis of the concentration-response curves.

Visualizing the Concepts

General Synthetic Workflow for Indane Amines

Caption: A simplified workflow for the synthesis of indane amine derivatives.

Mechanism of Monoamine Releasing Agents

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Substituted 2-aminoindane - Wikipedia [en.wikipedia.org]

- 4. 2-Aminoindane - Wikipedia [en.wikipedia.org]

- 5. 2-Aminoindan and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MEAI - Wikipedia [en.wikipedia.org]

- 7. Pharmacological profiles of aminoindanes, piperazines, and pipradrol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. innospk.com [innospk.com]

- 9. EP3247693A1 - Process for the preparation of indanamine derivatives and new synthesis intermediates - Google Patents [patents.google.com]

- 10. WO2009003719A2 - Indane-amine derivatives, their preparation and use as medicaments - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Biological Activities of N-Methyl-2,3-dihydro-1H-inden-1-amine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-2,3-dihydro-1H-inden-1-amine, also known as N-methyl-1-aminoindan, is a fascinating molecule that sits at the intersection of neuropharmacology and medicinal chemistry. While its direct biological activities are not as extensively documented as some of its structural relatives, a comprehensive analysis of its chemical structure, its relationship to clinically significant compounds, and the broader class of aminoindanes allows for a robust understanding of its potential pharmacological profile. This guide provides an in-depth exploration of the known and inferred biological activities of this compound, with a particular focus on its likely roles as a monoamine oxidase (MAO) inhibitor and a neuroprotective agent. We will delve into its structural relationship with the anti-Parkinson's drug rasagiline and its primary active metabolite, 1-(R)-aminoindan, to elucidate its potential mechanisms of action and therapeutic applications. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of aminoindane derivatives.

Introduction: The Aminoindane Scaffold in Neuropharmacology

The aminoindane scaffold is a privileged structure in neuropharmacology, forming the core of a diverse range of biologically active compounds.[1] These molecules are rigid analogues of phenethylamines, a class of compounds that includes many neurotransmitters and psychoactive drugs.[2] The cyclization of the ethylamine side chain into the indane ring system imparts conformational rigidity, which can lead to enhanced selectivity and potency for specific biological targets.

Derivatives of 1-aminoindan, in particular, have garnered significant attention for their therapeutic potential, most notably in the treatment of neurodegenerative diseases.[1] This is exemplified by the clinical success of rasagiline, an N-propargyl derivative of (R)-1-aminoindan, which is a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B) used in the management of Parkinson's disease.[3]

This guide will focus on this compound, a primary amine derivative of the 1-aminoindan core. By examining the extensive research on its parent compound, 1-aminoindan, and the well-characterized pharmacology of rasagiline, we can construct a detailed profile of the likely biological activities of this N-methylated analogue.

Chemical Identity and Stereochemistry

-

IUPAC Name: this compound

-

Synonyms: N-methyl-1-aminoindan, NM-1-AI

-

Molecular Formula: C₁₀H₁₃N

-

Molecular Weight: 147.22 g/mol [4]

-

Chirality: The carbon atom to which the amino group is attached is a chiral center. Therefore, this compound can exist as two enantiomers: (R)-N-methyl-1-aminoindan and (S)-N-methyl-1-aminoindan. The stereochemistry is a critical determinant of biological activity in aminoindanes, as evidenced by the fact that the (R)-enantiomer of 1-aminoindan is the pharmacologically active metabolite of rasagiline.[5]

It is crucial to distinguish this compound from its positional isomer, N-methyl-2-aminoindane (NM-2-AI). NM-2-AI has been identified as a designer drug with stimulant properties, primarily acting as a selective norepinephrine releasing agent.[6] In contrast, the biological profile of this compound, as we will explore, is more aligned with neuroprotective and neuromodulatory activities.

Monoamine Oxidase Inhibition: A Primary Mechanism of Action

Monoamine oxidases (MAOs) are a family of enzymes responsible for the oxidative deamination of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine.[1] There are two main isoforms, MAO-A and MAO-B, which differ in their substrate specificities and inhibitor sensitivities.[1] Inhibition of MAO-B is a key therapeutic strategy in Parkinson's disease, as it increases the synaptic availability of dopamine in the brain.[3]

Given that rasagiline is a potent MAO-B inhibitor and its core structure is 1-aminoindan, it is highly probable that this compound also possesses MAO inhibitory activity. Research into aminoindane derivatives has identified several compounds with significant MAO-inhibiting potential. For instance, N-methyl-5-methoxy-1-indanamine was identified as a candidate molecule with high MAO-inhibiting potential in vivo in mice.[2] Furthermore, a closely related compound, AGN-1133 (N-methyl-N-2-propynyl-1-indanamine hydrochloride), is a known irreversible and selective MAO-B inhibitor.[2]

The N-methylation of 1-aminoindan is unlikely to abolish its interaction with the MAO enzyme. The effect of N-methylation on the inhibitory potency and selectivity for MAO-A versus MAO-B would need to be determined experimentally.

Experimental Protocol: In Vitro MAO Inhibition Assay

The following is a representative protocol for determining the in vitro inhibitory activity of a test compound against human MAO-A and MAO-B.

Objective: To determine the IC₅₀ and Kᵢ values of this compound for human MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

Kynuramine (substrate for both MAO-A and MAO-B)

-

Test compound (this compound)

-

Potassium phosphate buffer (pH 7.4)

-

Spectrofluorometer

Procedure:

-

Enzyme Preparation: Recombinant human MAO-A and MAO-B are pre-incubated in potassium phosphate buffer at 37°C.

-

Inhibitor Addition: The test compound is added to the enzyme solution at various concentrations and incubated for a defined period (e.g., 30 minutes) to allow for binding.

-

Substrate Addition: The reaction is initiated by the addition of the substrate, kynuramine.

-

Fluorescence Measurement: The enzymatic conversion of kynuramine to 4-hydroxyquinoline is monitored by measuring the increase in fluorescence at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

-

Data Analysis: The initial rates of the reaction at different inhibitor concentrations are calculated. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined by non-linear regression analysis. The Kᵢ value (inhibition constant) can be determined using the Cheng-Prusoff equation if the inhibition is competitive.

Data Presentation:

| Compound | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | MAO-B Selectivity Index (MAO-A IC₅₀ / MAO-B IC₅₀) |

| N-Methyl-1-aminoindan | To be determined | To be determined | To be determined |

| 1-Aminoindan (Reference) | Literature value | Literature value | Literature value |

| Rasagiline (Reference) | Literature value | Literature value | Literature value |

Neuroprotective Activities: Beyond MAO Inhibition

A significant body of evidence indicates that the therapeutic benefits of rasagiline in Parkinson's disease extend beyond its MAO-B inhibitory activity and include profound neuroprotective effects.[3] These neuroprotective properties are, at least in part, attributed to its major active metabolite, 1-(R)-aminoindan.[3][5] Studies have shown that 1-(R)-aminoindan can protect neurons from cell death induced by various neurotoxins and oxidative stress.[5][7]

The neuroprotective mechanisms of 1-(R)-aminoindan are multifaceted and involve the modulation of signaling pathways that regulate cell survival and apoptosis. It has been demonstrated to prevent the collapse of the mitochondrial membrane potential, a key event in the apoptotic cascade.[8]

Given that this compound shares the core 1-aminoindan structure, it is plausible that it also possesses neuroprotective properties. The addition of the N-methyl group may modulate the potency and specific mechanisms of this neuroprotective activity.

Signaling Pathway of 1-Aminoindan-Mediated Neuroprotection

The following diagram illustrates the proposed signaling pathway through which 1-aminoindan exerts its neuroprotective effects, which likely shares similarities with the potential mechanism of this compound.

Caption: Proposed neuroprotective pathway of 1-aminoindan.

Experimental Protocol: In Vitro Neuroprotection Assay

The following protocol describes a common method for assessing the neuroprotective effects of a compound against a neurotoxin in a cell culture model.

Objective: To evaluate the ability of this compound to protect neuronal cells from neurotoxin-induced cell death.

Cell Line: Human neuroblastoma SH-SY5Y cells.

Materials:

-

SH-SY5Y cells

-

Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics

-

Neurotoxin (e.g., 6-hydroxydopamine (6-OHDA) or MPP⁺)

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: SH-SY5Y cells are seeded into 96-well plates and allowed to adhere overnight.

-

Pre-treatment: The cells are pre-treated with various concentrations of the test compound for a specified period (e.g., 2 hours).

-

Neurotoxin Exposure: The neurotoxin is added to the wells (except for the control group) to induce cell death.

-

Incubation: The plates are incubated for 24-48 hours.

-

Cell Viability Assay (MTT): The MTT reagent is added to each well and incubated for 4 hours. The formazan crystals formed by viable cells are then solubilized with DMSO.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control group. The EC₅₀ value (the concentration of the compound that provides 50% protection against the neurotoxin) is calculated.

Data Presentation:

| Treatment Group | Cell Viability (%) |

| Control (no neurotoxin) | 100 |

| Neurotoxin alone | e.g., 50 |

| Neurotoxin + N-Methyl-1-aminoindan (Conc. 1) | To be determined |

| Neurotoxin + N-Methyl-1-aminoindan (Conc. 2) | To be determined |

| Neurotoxin + N-Methyl-1-aminoindan (Conc. 3) | To be determined |

Potential Therapeutic Applications

Based on its inferred biological activities, this compound holds potential for the treatment of various neurological and psychiatric disorders. Patents covering derivatives of 1-aminoindan, including N-methylated forms, suggest their utility in the treatment of:

-

Parkinson's Disease: By inhibiting MAO-B and providing neuroprotection, this compound could help to slow the progression of Parkinson's disease and alleviate its symptoms.[9][10]

-

Alzheimer's Disease and other Dementias: The neuroprotective properties of aminoindanes may be beneficial in other neurodegenerative conditions characterized by neuronal loss.[9]

-

Epilepsy and Seizures: Some patents also suggest a potential role for 1-aminoindan derivatives in the management of epilepsy and convulsions.[9]

Further research is warranted to fully explore the therapeutic potential of this compound and to determine its efficacy and safety in preclinical models of these disorders.

Conclusion and Future Directions

This compound is a promising but understudied molecule within the pharmacologically rich class of aminoindanes. Its structural similarity to the anti-Parkinson's drug rasagiline and its active metabolite, 1-(R)-aminoindan, strongly suggests that it possesses both monoamine oxidase inhibitory and neuroprotective properties.

Future research should focus on the following key areas:

-

Quantitative Pharmacological Characterization: Detailed in vitro studies are needed to determine the precise inhibitory potency and selectivity of the (R) and (S) enantiomers of this compound for MAO-A and MAO-B. Additionally, its affinity for the dopamine, serotonin, and norepinephrine transporters should be quantified.

-

In Vivo Efficacy Studies: Preclinical studies in animal models of Parkinson's disease and other neurodegenerative disorders are essential to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: A systematic investigation of the SAR of N-alkylated 1-aminoindan derivatives would provide valuable insights for the design of more potent and selective drug candidates.

By addressing these research questions, the scientific community can fully elucidate the therapeutic potential of this compound and pave the way for the development of novel treatments for debilitating neurological disorders.

References

- 1. Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. N-Methyl-1(R)-aminoindan | C10H13N | CID 5494442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Comparative Neuroprotective Effects of Rasagiline and Aminoindan with Selegiline on Dexamethasone-Induced Brain Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NM-2-AI - Wikipedia [en.wikipedia.org]

- 7. Comparative neuroprotective effects of rasagiline and aminoindan with selegiline on dexamethasone-induced brain cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. WO1996021640A1 - Optically active aminoindane derivatives and preparation thereof - Google Patents [patents.google.com]

- 10. EP2181980A1 - A process for the preparation of (R)-1-aminoindanes - Google Patents [patents.google.com]

The Pharmacological Profile of N-Methyl-2,3-dihydro-1H-inden-1-amine: A Technical Guide

Introduction

N-Methyl-2,3-dihydro-1H-inden-1-amine, more commonly known as N-methyl-2-aminoindane (NM-2-AI), is a rigid analogue of methamphetamine belonging to the 2-aminoindane family of compounds.[1] Initially explored in medicinal chemistry, it has more recently emerged as a designer drug, valued for its stimulant properties.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of NM-2-AI, intended for researchers, scientists, and drug development professionals. We will delve into its mechanism of action, receptor engagement, metabolic fate, and the experimental methodologies used to elucidate these characteristics.

Chemical and Physical Properties

NM-2-AI is a synthetic compound with the following identifiers:

| Property | Value |

| IUPAC Name | N-Methyl-2,3-dihydro-1H-inden-2-amine |

| Other Names | NM2AI, N-Methyl-2-AI, Methaminoindan |

| CAS Number | 24445-44-1 |

| Molecular Formula | C₁₀H₁₃N |

| Molar Mass | 147.221 g·mol⁻¹ |

| Appearance | Crystalline solid (as hydrochloride salt) |

Pharmacodynamics: A Multi-Target Profile

The pharmacological activity of NM-2-AI is complex, involving interactions with multiple components of the monoaminergic system. Its primary mechanism is the modulation of norepinephrine signaling, but it also engages with other key receptors, contributing to its overall stimulant and potential entactogenic effects.

Primary Mechanism of Action: A Selective Norepinephrine Releaser and Reuptake Inhibitor

In vitro studies have demonstrated that NM-2-AI is a highly selective norepinephrine reuptake inhibitor and releasing agent.[3] This dual action leads to a significant increase in the synaptic concentration of norepinephrine. Notably, it does not induce the release of serotonin or dopamine, even at high concentrations (up to 100 μM), highlighting its selectivity for the norepinephrine transporter (NET).[3]

The process of monoamine release and reuptake inhibition is fundamental to the action of many stimulant drugs. The following workflow illustrates the general principles of these assays.

Secondary Receptor Interactions

Beyond its primary action on the norepinephrine transporter, NM-2-AI exhibits affinity for several other receptors, which likely contributes to its nuanced pharmacological profile.[3]

| Receptor Target | Affinity (Ki or IC₅₀/EC₅₀) | Functional Activity |

| Norepinephrine Transporter (NET) | 2.4 μM (IC₅₀) | Reuptake Inhibitor |

| TAAR1 | 3.3 μM (EC₅₀) | Agonist |

| Alpha-2A Adrenergic Receptor | 0.49 μM (Ki) | Agonist |

| 5-HT1A Receptor | 3.6 μM (Ki) | Binding Agent |

| 5-HT2A Receptor | 5.4 μM (Ki) | Binding Agent |

Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor that modulates monoaminergic neurotransmission. Agonism at TAAR1 can lead to an increase in intracellular cyclic AMP (cAMP) via Gs protein activation. This signaling cascade can influence the activity of monoamine transporters and contribute to the overall effects of TAAR1 agonists.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of N-Methyl-2,3-dihydro-1H-inden-1-amine

Prepared by: Gemini, Senior Application Scientist

Abstract: This document provides a comprehensive guide to the analytical detection and quantification of N-Methyl-2,3-dihydro-1H-inden-1-amine. As a substituted aminoindane, this compound may be encountered in forensic chemistry, pharmaceutical development as an impurity or intermediate, and in clinical toxicology.[1][2] This guide details two primary, validated analytical methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocols are designed for researchers, analytical scientists, and drug development professionals, offering step-by-step instructions, explanations of experimental choices, and key performance data to ensure scientific integrity and reliable results.

Introduction and Physicochemical Profile

This compound is a secondary amine belonging to the aminoindane class of compounds. Some members of this class have emerged as novel psychoactive substances (NPS), making robust detection methods critical for forensic and clinical laboratories.[1] Furthermore, in pharmaceutical synthesis, related structures can be key intermediates or impurities that require precise quantification.[2][3] This application note provides the foundational methods for the unambiguous identification and quantification of this specific analyte.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | This compound | Protheragen[4] |

| Synonyms | N-methyl-1-aminoindane | Protheragen[4] |

| CAS Number | 2084-72-2 | Protheragen[4] |

| Molecular Formula | C₁₀H₁₃N | Protheragen[4] |

| Molecular Weight | 147.22 g/mol | Protheragen[4] |

| Structure |  | - |

Core Analytical Strategies: A Comparative Overview

The selection of an analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix. For this compound, chromatographic methods coupled with mass spectrometry are the gold standard.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for separating and identifying volatile and semi-volatile compounds. Amines can exhibit poor peak shape and adsorption on standard GC columns.[5] Therefore, chemical derivatization is often employed to improve chromatographic performance and produce more characteristic mass spectra.[6] This method is highly reliable for qualitative identification based on spectral library matching.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for high-sensitivity quantification, especially in complex biological matrices. It typically does not require derivatization, as the analyte can be ionized directly from the liquid phase. The use of Multiple Reaction Monitoring (MRM) provides exceptional selectivity and allows for quantification at very low levels.[7][8]

Methodology 1: GC-MS with Derivatization

This method is ideal for the identification of this compound in samples such as seized powders or chemical reference materials. Derivatization with N-methyl-bis(trifluoroacetamide) (MBTFA) is used to improve volatility and chromatographic peak shape.[6]

Rationale for Derivatization

The secondary amine group in the target molecule can interact with active sites in the GC inlet and column, leading to peak tailing and reduced sensitivity. Derivatization with MBTFA replaces the active hydrogen on the nitrogen with a trifluoroacetyl group. This transformation increases the compound's volatility and thermal stability while reducing its polarity, resulting in sharper, more symmetrical peaks and improved analytical performance.[5][6]

Experimental Protocol: Sample Preparation and Derivatization

-

Sample Preparation: Accurately weigh approximately 1 mg of the sample into a 2 mL autosampler vial.

-

Solubilization: Add 1 mL of methanol or chloroform. Vortex for 30 seconds to dissolve. Note: Avoid using methanol as the final injection solvent if possible, as it can sometimes cause on-column reactions with amines.[9]

-

Derivatization: Add 100 µL of N-methyl-bis(trifluoroacetamide) (MBTFA).

-

Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

-

Cooling: Allow the vial to cool to room temperature before analysis.

-

Analysis: Inject 1 µL of the derivatized solution into the GC-MS system.

Instrumental Parameters

Table 2: Suggested GC-MS Instrumental Parameters

| Parameter | Setting | Rationale |